N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
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Overview
Description
N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the reaction of N-methyl-N-phenylacetamide with 1H-1,2,4-triazole-5-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product.
Chemical Reactions Analysis
N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Scientific Research Applications
N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets in the biological system. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in the desired biological effect .
Comparison with Similar Compounds
N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can be compared with other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also contain the triazole ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which can lead to different pharmacological properties and applications .
Properties
Molecular Formula |
C11H12N4OS |
---|---|
Molecular Weight |
248.31 g/mol |
IUPAC Name |
N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C11H12N4OS/c1-15(9-5-3-2-4-6-9)10(16)7-17-11-12-8-13-14-11/h2-6,8H,7H2,1H3,(H,12,13,14) |
InChI Key |
FMRCZNKXURZEEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC=NN2 |
Origin of Product |
United States |
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